molecular formula C20H24N2O4S2 B12210157 3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12210157
M. Wt: 420.5 g/mol
InChI Key: ZTFPZJLQHQBUDH-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a piperidine ring, a thiazolidinone ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diamines, under acidic or basic conditions.

    Thiazolidinone Ring Formation: The thiazolidinone ring is often formed via the reaction of a thiourea derivative with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions.

    Coupling Reactions: The piperidine and thiazolidinone rings are then coupled through a series of condensation reactions, often involving reagents like acetic anhydride or other dehydrating agents.

    Methoxyphenyl Group Introduction: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Products include alcohol derivatives.

    Substitution: Products include substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidinones and spiropiperidines.

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings, such as thiazolidinediones.

    Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups, such as methoxybenzene derivatives.

Uniqueness

What sets 3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one apart is its combination of these three distinct structural motifs

Properties

Molecular Formula

C20H24N2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

(5Z)-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N2O4S2/c1-26-16-7-4-5-14(11-16)12-17-19(25)22(20(27)28-17)13-18(24)21-9-3-2-6-15(21)8-10-23/h4-5,7,11-12,15,23H,2-3,6,8-10,13H2,1H3/b17-12-

InChI Key

ZTFPZJLQHQBUDH-ATVHPVEESA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCCCC3CCO

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCCC3CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.